

PatMaN memory usage and optimization

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Compound of Interest

Compound Name: *Patman*

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PatMaN Technical Support Center

Welcome to the technical support center for **PatMaN** (Pattern Matching in Nucleotide databases). This guide is designed for researchers, scientists, and drug development professionals who use **PatMaN** for short nucleotide sequence alignment. Here you will find troubleshooting guides and frequently asked questions to help you resolve issues and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **PatMaN** and what is its primary use?

A1: **PatMaN** is a command-line bioinformatics tool designed for rapid and accurate alignment of large numbers of short nucleotide sequences against a large database, such as a genome. [1][2][3] It is particularly useful for tasks like mapping microarray probes, transcription factor binding motifs, and miRNA sequences.[1][2] **PatMaN** allows for a predefined number of mismatches and gaps in the alignments.

Q2: How does the **PatMaN** algorithm work?

A2: **PatMaN** implements a non-deterministic automata matching algorithm based on a keyword tree (also known as a trie) of the search strings. This approach, first introduced by Aho and Corasick, allows for efficient searching of multiple patterns simultaneously. The program first builds a keyword tree from the query sequences and their reverse complements. It then evaluates the target database sequence base by base, traversing the tree to find all possible matches within a specified edit distance (number of mismatches and gaps).

Q3: Where can I download **PatMaN** and find its documentation?

A3: The C++ source code for **PatMaN** is distributed under the GNU General Public License. It has been tested on the GNU/Linux operating system. You can find the source code and documentation at the official website: --INVALID-LINK--.

Troubleshooting Guides

Issue 1: High Memory Usage or "Out of Memory" Errors

Symptoms:

- Your system becomes unresponsive or slow when running **PatMaN**.
- The **PatMaN** process is terminated unexpectedly.
- You receive an "Out of Memory" error message from your operating system.

Causes and Solutions:

- **Large Keyword Tree:** The primary consumer of memory in **PatMaN** is the keyword tree constructed from the query sequences. The size of this tree is dependent on the number and length of the unique query sequences.
 - **Solution:** If possible, split your query sequences into smaller batches and run **PatMaN** multiple times. This will reduce the size of the keyword tree in each run.
- **Exponential Increase in Partial Matches:** The number of partial matches to track increases exponentially with the number of allowed edits (mismatches and gaps). This can lead to a significant increase in memory consumption during the search phase.
 - **Solution:** Be mindful of the edit distance parameters (-g for gaps and -e for total edits). Start with more stringent parameters (e.g., 0 or 1 edit) and only increase them if necessary. This is the most critical factor for both memory and runtime performance.
- **System Limitations:** The available physical RAM on your machine may be insufficient for the size of your dataset and the complexity of your search.

- Solution: Monitor your system's memory usage while running **PatMaN**. If memory is the bottleneck, consider running the analysis on a high-performance computing (HPC) cluster with more available RAM.

Issue 2: Slow Performance and Long Runtimes

Symptoms:

- **PatMaN** takes an unexpectedly long time to complete, especially with large datasets or when allowing for mismatches and gaps.

Causes and Solutions:

- Exponential Runtime with Increased Edit Distance: The retrieval time for matches increases exponentially with the number of allowed edits.
 - Solution: The most effective way to reduce runtime is to limit the number of allowed gaps and mismatches. For initial or exploratory analyses, using a smaller edit distance can provide results much more quickly. The table below illustrates the impact of edit distance on runtime.
- Large Input Files: Processing large query and database files will naturally take longer.
 - Solution: While **PatMaN** is designed for large databases, consider if your database can be logically split (e.g., by chromosome) to run searches in parallel, if your workflow allows for it.

Data Presentation: Performance Benchmarks

The following tables summarize the performance of **PatMaN** under different experimental conditions as reported in the original publication. These tables can help you estimate the resources required for your own experiments.

Table 1: **PatMaN** Performance on Affymetrix HGU95-A Probes against Chimpanzee Chromosome 22

Edits	Gaps	Runtime	Hits
0	0	0m 13.31s	93,225
1	0	1m 51.87s	327,028
1	1	3m 36.92s	496,296
2	1	1h 21m 59s	1,843,008

Benchmarking was performed on a 2.2 GHz workstation. Approximately 260 MB of RAM were used, independently of the chosen parameters for this dataset.

Table 2: **PatMaN** Performance on Bonobo Sorex GAT Data against Chimpanzee Chromosome 22

Edits	Gaps	Runtime	Hits
2	2	12h 58m 50s	14.3 x 10 ⁹

Benchmarking was performed on a 1.8 GHz workstation, and 8.6 GB of RAM was used during execution.

Experimental Protocols

Methodology for **PatMaN** Alignment:

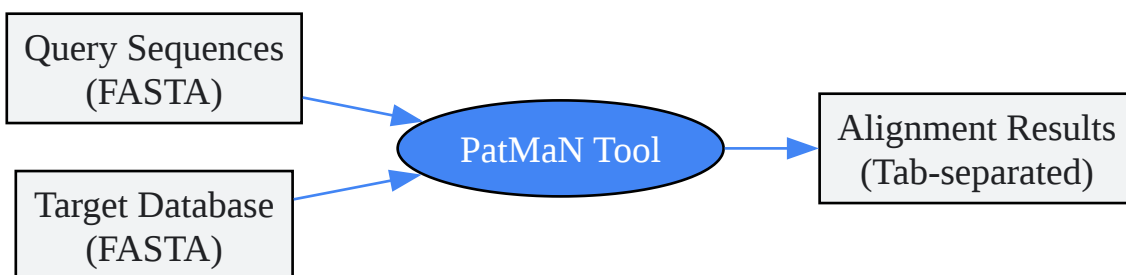
The general workflow for using **PatMaN** involves preparing your input files, running the command-line tool with appropriate parameters, and then processing the output.

- Input File Preparation:
 - Query Sequences: Create a FASTA file containing the short nucleotide sequences you want to search for.
 - Target Database: Ensure your large database (e.g., a genome) is also in FASTA format.
- Running **PatMaN**:

- Use the command-line interface to execute **PatMaN**. The basic command structure is as follows:
- Key parameters to consider:
 - -d: Specifies the path to the target database file.
 - -p: Specifies the path to the query sequences file.
 - -g: Sets the maximum number of gaps allowed in a match.
 - -e: Sets the maximum total number of edits (gaps + mismatches) allowed.
- Output Interpretation:
 - **PatMaN** outputs a tab-separated text file. Each line represents a match and contains the following information:
 - Target sequence identifier
 - Start position of the alignment in the target sequence
 - End position of the alignment in the target sequence
 - Query sequence identifier
 - Strand (+ or -)
 - Number of edits in the match

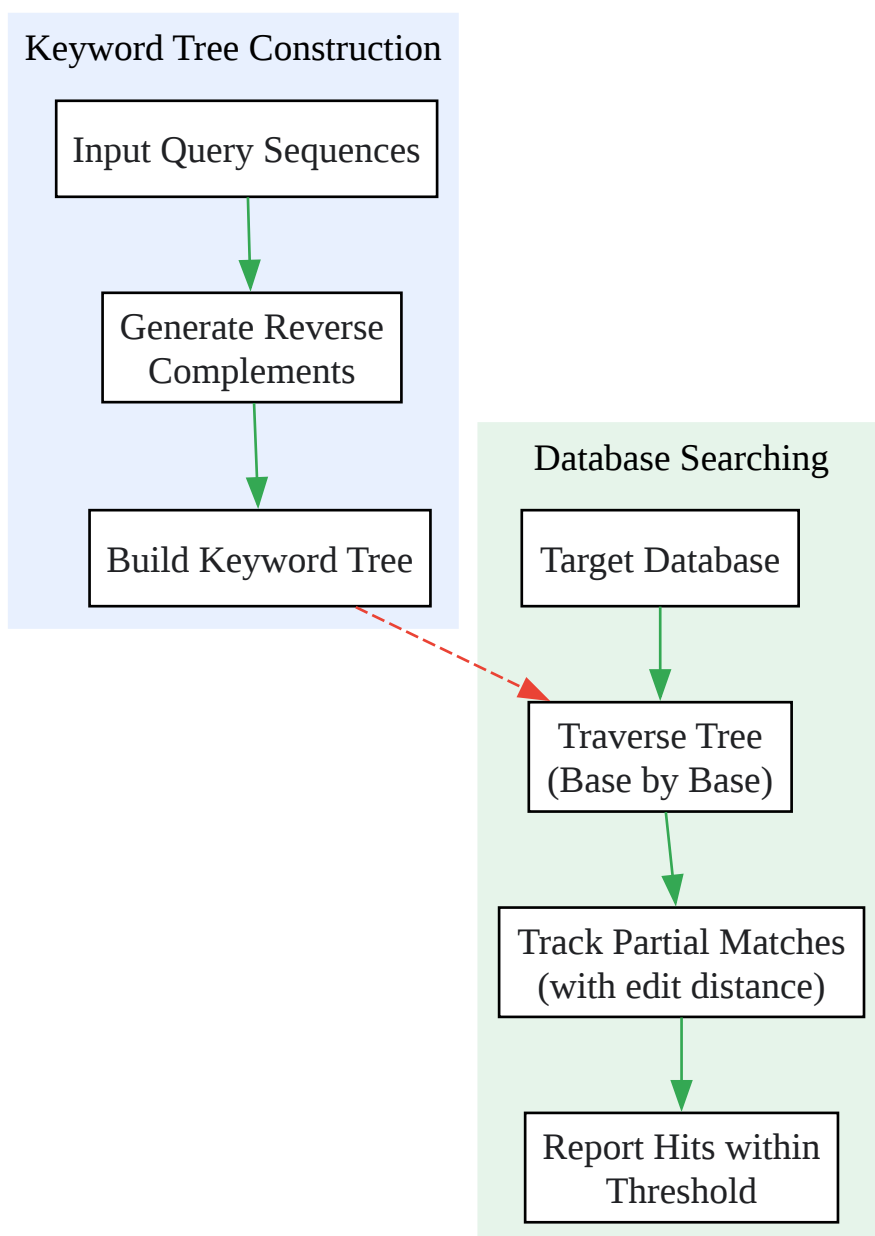
Visualizations

Below are diagrams illustrating the key concepts and workflows related to **PatMaN**.



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A high-level workflow diagram for a typical **PatMaN** analysis.



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Logical flow of the **PatMaN** algorithm, from tree construction to searching.

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References

- 1. academic.oup.com [academic.oup.com]
- 2. PatMaN: rapid alignment of short sequences to large databases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PatMaN - Bioinformatics DB [bioinformaticsdb.com]
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